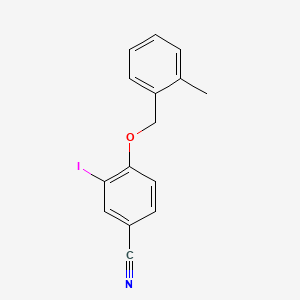

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

Description

Chemical Structure and Properties 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile (CAS: 1706459-22-4) is a substituted benzonitrile derivative with the molecular formula C₁₅H₁₂INO and a molecular weight of 349.17 g/mol . The compound features an iodine atom at the 3-position, a 2-methylbenzyloxy group at the 4-position, and a nitrile functional group. It is reported to have a purity of ≥95% and was previously available in 1g and 5g quantities but is now listed as discontinued .

Properties

Molecular Formula |

C15H12INO |

|---|---|

Molecular Weight |

349.17 g/mol |

IUPAC Name |

3-iodo-4-[(2-methylphenyl)methoxy]benzonitrile |

InChI |

InChI=1S/C15H12INO/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |

InChI Key |

BFMBAIPUZXRTEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 2-methylbenzyl alcohol.

Esterification: The 3-iodobenzoic acid is esterified with 2-methylbenzyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the corresponding ester.

Nitrile Formation: The ester is then converted to the nitrile by reacting it with a suitable reagent, such as hydroxylamine hydrochloride, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, and palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of azides, cyanides, or other substituted derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of primary amines.

Scientific Research Applications

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-iodo-4-((2-methylbenzyl)oxy)benzonitrile with other benzonitrile derivatives, focusing on structural analogs, substituent effects, and available physicochemical or biological data.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Properties

Electronic Effects: The iodine atom in 3-iodo-4-((2-methylbenzyl)oxy)benzonitrile introduces significant electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to non-halogenated analogs. This contrasts with 3-fluoro-4-iodobenzonitrile, where fluorine’s smaller size and higher electronegativity may alter electronic distribution .

Thermal Stability :

- 3-Methoxy-4-nitrobenzonitrile (mp 125–126°C ) demonstrates higher thermal stability than the target compound, likely due to nitro group resonance stabilization.

Biological Activity

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can be summarized as follows:

- Molecular Formula : C16H16BrN

- Molecular Weight : 305.21 g/mol

- IUPAC Name : 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

Biological Activity Overview

The biological activity of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has been explored in various contexts, particularly focusing on its potential as an inhibitor of specific enzymes and its cytotoxic effects on cancer cells.

Enzyme Inhibition

One significant area of research involves the compound's inhibitory effects on tyrosinase, an enzyme critical for melanin production. In studies, analogs of this compound have shown varying degrees of inhibition against mushroom tyrosinase, which is a model for mammalian tyrosinase. The IC50 values for these analogs indicate their potency compared to standard inhibitors like kojic acid.

| Compound | IC50 (µM) | Relative Activity |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| 3-Iodo Compound | 3.82 | 5x stronger |

| Analog 1 | 17.62 | Strong |

| Analog 2 | 6.18 | Four times stronger |

| Analog 3 | 1.12 | 22x stronger |

Cytotoxicity Studies

In vitro studies have demonstrated that 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile exhibits cytotoxic effects on various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound showed significant apoptosis induction compared to control groups.

The mechanisms through which 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.

Case Studies

- Study on Tyrosinase Inhibition : A recent study evaluated the tyrosinase inhibitory activity of several analogs derived from the parent compound. Results indicated that modifications to the benzene ring significantly influenced enzyme inhibition, with some analogs demonstrating potent activity at low concentrations.

- Cytotoxicity in Cancer Models : Another case study focused on the cytotoxic effects of the compound in B16F10 melanoma cells. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.